(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile
Description
Properties
IUPAC Name |
(Z)-2-amino-3-(thiophen-2-ylmethylideneamino)but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2/b9-8-,13-6? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZLCSFODCVTFK-SIESVSMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and an appropriate amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like piperidine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: A variety of substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound (2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article examines its scientific research applications, focusing on biological activities, synthetic methods, and case studies that highlight its significance in medicinal chemistry and materials science.
Anticancer Activity
Research indicates that compounds featuring thiophene moieties exhibit significant anticancer properties. The incorporation of the thiophene ring in the structure of This compound enhances its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar thiophene derivatives can act as potent inhibitors of microtubule polymerization, a critical target in cancer therapy .
Antimicrobial Properties
Thiophene derivatives have also been explored for their antimicrobial activities. The unique electronic properties of the thiophene ring can enhance the interaction of the compound with microbial targets, potentially leading to effective treatments against various bacterial and fungal infections.
Antioxidant Activity
The antioxidant properties of compounds containing thiophene structures have been documented, indicating their ability to scavenge free radicals and inhibit oxidative stress. This is particularly relevant for preventing cellular damage associated with chronic diseases .
Neuroprotective Effects
Emerging research suggests that certain thiophene-based compounds may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The exact mechanisms are still under investigation but are thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation.
Synthetic Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The formation of the methylidene linkage can be achieved through condensation between an appropriate amine and an aldehyde derivative.
- Cyclization : Subsequent cyclization steps may be employed to form the thiophene moiety, often utilizing cyclization agents or conditions that promote ring formation.
- Purification : The final product is usually purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor activity of various thiophene derivatives, it was found that compounds similar to This compound exhibited IC50 values in the nanomolar range against several cancer cell lines. This highlights the potential for developing new anticancer agents based on this structural framework .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing compounds, revealing that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and nitrile groups may play a role in binding to these targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Crystallographic and Packing Behavior
- Benzene Analog: Crystallizes in monoclinic P2₁/c with Z = 7. Unit cell: a = 6.957 Å, b = 22.796 Å, c = 13.516 Å, β = 100.98°, V = 2104.2 ų. Hydrogen bonds (N–H⋯N) form chains along [100], while π-π interactions (3.6–3.8 Å) stabilize layers .
- 2,4-Dihydroxyphenyl Analog : Triclinic P1̄, Z = 2. Unit cell: a = 6.9017 Å, b = 6.9496 Å, c = 11.2372 Å, α = 88.22°, β = 76.49°, γ = 77.58°, V = 511.69 ų. O–H⋯N (2.68 Å) and N–H⋯O (2.89 Å) bonds create a 2D supramolecular network .
- Thiophene-2-yl vs. Thiophene-3-yl : While data for the target compound are sparse, the thiophene-3-yl isomer likely exhibits distinct S···N contacts due to sulfur’s position, influencing packing efficiency and solubility .
Hydrogen Bonding and Supramolecular Assembly
- 2,4-Dihydroxyphenyl Analog : Strong O–H⋯N bonds (2.68 Å) dominate, forming 11-membered cyclic motifs. N–H⋯O interactions further stabilize layers .
- Benzene Analog : N–H⋯N bonds (2.18 Å) create 1D chains, with weaker C–H⋯π interactions contributing to 3D stability .
Functional Implications
- Electronic Properties : Thiophene’s aromaticity and sulfur’s electronegativity may enhance charge transport in materials science applications compared to phenyl analogs .
- Solubility : Hydroxyl groups (2,4-dihydroxyphenyl) improve aqueous solubility, whereas butoxy or thiophene groups increase organic solvent compatibility .
Biological Activity
(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile, also known by its CAS number 882272-29-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophen-2-carboxaldehyde with malononitrile in the presence of a base, followed by the introduction of an amine to yield the desired product. The reaction conditions are crucial for achieving high yields and purity, often requiring controlled temperatures and specific solvents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have demonstrated effectiveness against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .
Anticancer Potential
The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit certain enzymes critical for cancer cell growth. For example, compounds with similar backbones have shown promise in inhibiting the activity of protein kinases associated with tumor progression .
The biological effects of this compound can be attributed to its ability to bind to various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Interaction : It may act as an allosteric modulator at specific receptors, enhancing or inhibiting their activity depending on the cellular context .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| Compound A | Compound A | Antimicrobial | Effective against E. coli |
| Compound B | Compound B | Anticancer | Inhibits breast cancer cell lines |
| (2Z)-2-amino... | This Compound | Antimicrobial, Anticancer | Potential enzyme inhibitor |
Case Studies
Several case studies have explored the biological activity of thiophene derivatives, which can provide insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that a related thiophene compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that thiophene derivatives can induce apoptosis in malignant cells, suggesting that (2Z)-2-amino... could similarly trigger cell death pathways in tumors .
Q & A
Q. What are the established synthetic routes for (2Z)-2-amino-3-[(E)-(thiophen-2-ylmethylidene)amino]but-2-enedinitrile?
The compound is synthesized via a Schiff base condensation reaction between thiophene-2-carbaldehyde and diaminomaleonitrile. A typical procedure involves refluxing equimolar amounts of the aldehyde and diamine in methanol for 3–6 hours, followed by slow evaporation of the solvent to yield crystalline products (85–96% yield) . Critical parameters include maintaining anhydrous conditions and controlling reaction temperature to avoid side products like imine tautomers.
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 6.9041 Å, b = 11.8791 Å, c = 14.0282 Å, β = 101.6°) are determined using MoKα radiation (λ = 0.71073 Å) and refined via SHELXL .
- Spectroscopy :
- IR : Peaks at ~2200–2237 cm⁻¹ confirm nitrile groups; ~1613 cm⁻¹ indicates C=N stretching .
- NMR : Signals at δ 7.2–8.1 ppm (aromatic protons), δ 6.7–7.3 ppm (thiophene protons), and δ 7.7–8.1 ppm (NH₂ groups) .
Q. What crystallographic parameters are critical for resolving its molecular geometry?
Key parameters include:
- Space group : Monoclinic (P2₁/c) with Z = 4–8, depending on molecular packing .
- Hydrogen bonding : N–H⋯N interactions (2.8–3.2 Å) form supramolecular chains or sheets, analyzed using ORTEP-3 for graphical representation .
- Torsion angles : The thiophene ring and enedinitrile backbone exhibit near-planar geometry (torsion angles < 10°) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., unit cell dimensions) between similar Schiff bases be resolved?
Variations in unit cell parameters (e.g., a = 6.9041 Å vs. 6.9569 Å in related compounds) arise from differences in substituent steric effects and hydrogen-bonding networks. To resolve discrepancies:
- Use high-resolution data (θ > 25°) and multi-scan absorption corrections (e.g., SADABS) .
- Validate refinement with R₁ < 0.05 and wR₂ < 0.15 using SHELXL .
- Cross-check with DFT-optimized geometries to identify lattice strain .
Q. What methodologies are used to analyze hydrogen-bonding networks in its crystal structure?
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor interactions .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., N⋯H, C⋯H) with CrystalExplorer .
- Thermal ellipsoids : Assess disorder or dynamic effects via anisotropic displacement parameters (Ueq > 0.05 Ų suggests flexibility) .
Q. How do spectroscopic data validate the (2Z,E) configuration versus tautomeric forms?
- ¹H NMR : Absence of exchange broadening in NH₂ signals (δ ~7.7 ppm) confirms rigidity of the enedinitrile backbone, excluding keto-enol tautomerism .
- X-ray : Planar geometry of the C=N bond (torsion angle ~0°) and lack of protonation at the imine nitrogen confirm the (E) configuration .
- IR : A single C=N stretch (~1613 cm⁻¹) rules out coexisting tautomers .
Q. What experimental strategies mitigate challenges in refining low-quality X-ray data?
- Data collection : Use high-intensity sources (e.g., synchrotron) for weak diffractors (μ < 0.1 mm⁻¹) .
- Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
